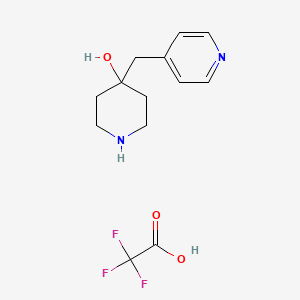4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid
CAS No.:
Cat. No.: VC17748484
Molecular Formula: C13H17F3N2O3
Molecular Weight: 306.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17F3N2O3 |
|---|---|
| Molecular Weight | 306.28 g/mol |
| IUPAC Name | 4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7) |
| Standard InChI Key | HMSGKATVQOQMAS-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with both a hydroxyl group (-OH) and a pyridin-4-ylmethyl group. The geminal diol configuration introduces steric strain, which may influence its conformational flexibility and reactivity. The trifluoroacetate anion interacts ionically with the protonated piperidine nitrogen under acidic conditions, stabilizing the salt form .
Molecular Formula:
Molecular Weight:
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, analogous piperidine-TFA salts exhibit the following properties:
-
Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water .
-
Stability: Stable under inert atmospheres but susceptible to oxidation at the hydroxyl group under prolonged exposure to air .
-
pKa: The piperidine nitrogen has an estimated pKa of ~10.5, protonated under physiological conditions, while the hydroxyl group remains deprotonated (pKa ~16) .
Synthesis and Purification
Synthetic Routes
The compound can be synthesized through a two-step process:
Step 1: Alkylation of Piperidin-4-ol
Piperidin-4-ol reacts with 4-(chloromethyl)pyridine in the presence of a base (e.g., KCO) to form 4-(pyridin-4-ylmethyl)piperidin-4-ol. This SN2 reaction proceeds via nucleophilic displacement of the chloride by the piperidine nitrogen .
Step 2: Salt Formation with Trifluoroacetic Acid
The free base is treated with TFA in dichloromethane (DCM) to yield the trifluoroacetate salt, which is purified via RP-HPLC using a gradient of acetonitrile and water containing 0.1% TFA .
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Retention Time: ~5.2 minutes (C18 column, 10–100% MeOH gradient) .
-
Mass Spectrum: \text{M+H} $$$$^+ peak at m/z 199.1 (base) and \text{M+TFA-H} $$$$^- peak at m/z 313.3 .
Nuclear Magnetic Resonance (NMR):
-
H NMR (400 MHz, DMSO-d):
Comparative Analysis of Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume